molecular formula C9H9NO B128560 2-Methoxyphenylacetonitrile CAS No. 7035-03-2

2-Methoxyphenylacetonitrile

Cat. No.: B128560
CAS No.: 7035-03-2
M. Wt: 147.17 g/mol
InChI Key: DWJKILXTMUGXOU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxyphenylacetonitrile can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution of aryl fluorides by secondary nitriles. For example, 2-fluoroanisole can be reacted with potassium hexamethyldisilylamide (KHMDS) in tetrahydrofuran (THF) to produce this compound . The reaction is typically carried out under a nitrogen atmosphere at 60°C for 23 hours .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyphenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like potassium hexamethyldisilylamide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield 2-methoxybenzoic acid, while reduction can produce 2-methoxybenzylamine.

Scientific Research Applications

2-Methoxyphenylacetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxyphenylacetonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for certain enzymes, leading to the formation of biologically active metabolites. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxyphenylacetonitrile is unique due to the position of the methoxy group, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in the compound’s chemical and biological properties compared to its isomers .

Biological Activity

2-Methoxyphenylacetonitrile (CAS 7035-03-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antibacterial properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C₉H₉NO
  • Molecular Weight : 163.17 g/mol
  • Boiling Point : 97 °C at 0.9 mmHg
  • Solubility : Soluble in methanol

Hazard Information

The compound is classified with the following hazard statements:

  • H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.
  • H315: Causes skin irritation.
  • H319: Causes serious eye irritation .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. These findings suggest its potential as a lead compound for developing new antibacterial agents.

Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound has been quantified through MIC studies:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus128 µg/ml
Bacillus subtilis256 µg/ml

These results indicate that the compound exhibits significant antibacterial properties at relatively low concentrations .

The mechanism through which this compound exerts its antibacterial effects is still under investigation. However, preliminary studies suggest that it may disrupt bacterial cell membranes and interfere with essential cellular processes. This disruption leads to increased permeability, resulting in cell lysis and death.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted on the antimicrobial efficacy of various compounds found that this compound demonstrated considerable activity against methicillin-resistant Staphylococcus aureus (MRSA). The study utilized time-kill assays and growth curve analysis to confirm its effectiveness .
  • Synthesis and Structure-Activity Relationship :
    Research into the synthesis of derivatives of this compound revealed that modifications to its structure could enhance its antibacterial potency. For instance, the introduction of additional functional groups was shown to improve the overall antimicrobial activity against resistant strains .
  • Comparative Study with Other Compounds :
    A comparative study evaluated the effectiveness of this compound against other known antibiotics. The findings indicated that while traditional antibiotics remain effective, the compound offers a promising alternative, particularly in cases where resistance is observed .

Properties

IUPAC Name

2-(2-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJKILXTMUGXOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40220629
Record name (2-Methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7035-03-2
Record name 2-Methoxybenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7035-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methoxyphenyl)acetonitrile
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Methoxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methoxyphenyl)acetonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is unique about the reactivity of (2-methoxyphenyl)acetonitrile?

A1: (2-Methoxyphenyl)acetonitrile exhibits unusual reactivity in the presence of alkyl or aryl lithium reagents. Instead of typical reactions expected at the acetonitrile group, it undergoes a nucleophilic aromatic substitution. [] This reaction forms indolenine products, which are valuable building blocks for synthesizing natural products and dyes like indocyanine green. []

Q2: Can you provide an example of how (2-methoxyphenyl)acetonitrile is used in organic synthesis?

A2: One study demonstrated the reaction of (2-methoxyphenyl)acetonitrile with 4-nitrochlorobenzene. [] While the abstract doesn't disclose the product, this reaction likely showcases another example of nucleophilic aromatic substitution, highlighting the compound's versatility as a reagent.

Q3: What insights into the reaction mechanism are available?

A3: Although specific mechanistic details aren't provided in the abstracts, the research indicates that "key experiments" were conducted to elucidate the mechanism of this unique nucleophilic aromatic substitution involving (2-methoxyphenyl)acetonitrile. [] Further investigation into the full publications would be needed to understand the specifics of these experiments and the proposed mechanism.

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